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molecular formula C11H10BrNO B8678625 4-Bromomethyl-6-methoxyquinoline

4-Bromomethyl-6-methoxyquinoline

Cat. No. B8678625
M. Wt: 252.11 g/mol
InChI Key: UNDIBXJWDRRILH-UHFFFAOYSA-N
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Patent
US07897774B2

Procedure details

N-Bromosuccinimide (0.92 g, 5.2 mmol) and 2,2′-azobisisobutyronitrile (0.095 g, 0.58 mmol) were added to a solution of 6-methoxy-4-methylquinoline (1.0 g, 5.8 mmol) in anhydrous benzene (15 mL) at room temperature, and the mixture was stirred for 5 hours under reflux. Further 2,2′-azobisisobutyronitrile (0.19 g, 1.2 mmol) was added thereto, and the mixture was stirred for 17 hours under reflux. The solvent was evaporated under reduced pressure, and the resulting residue was roughly purified by silica gel chromatography to give 0.26 g of mixture containing the title Reference Compound as green oil.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH3:21][O:22][C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[N:29]=[CH:28][CH:27]=[C:26]2[CH3:33]>C1C=CC=CC=1>[Br:1][CH2:33][C:26]1[C:25]2[C:30](=[CH:31][CH:32]=[C:23]([O:22][CH3:21])[CH:24]=2)[N:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.095 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
the mixture was stirred for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was roughly purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC1=CC=NC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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